molecular formula C11H15NO2 B074424 Butyl 3-aminobenzoate CAS No. 26218-03-1

Butyl 3-aminobenzoate

Cat. No. B074424
CAS RN: 26218-03-1
M. Wt: 193.24 g/mol
InChI Key: FOFJXIVZCGTINY-UHFFFAOYSA-N
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Description

Butyl 3-aminobenzoate, also known as Tert-Butyl 3-Aminobenzoate, is a compound with the molecular formula C11H15NO2 . It is an ester of 4-aminobenzoic acid and butanol . It is a white, odorless, crystalline powder .


Synthesis Analysis

The synthesis of Butyl 3-aminobenzoate can be achieved through a process involving alkylation, esterification, and another alkylation . The process involves the use of 4-aminobenzoic acid and 1-chloropropane, and the synthesis route is selected for its high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular weight of Butyl 3-aminobenzoate is 193.242 Da . The structure of this compound includes a hydrophilic and hydrophobic domain separated by an intermediate ester, which is a common feature in most local anesthetics .


Chemical Reactions Analysis

Butyl 3-aminobenzoate can undergo a Sandmeyer reaction, which is a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .


Physical And Chemical Properties Analysis

Butyl 3-aminobenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 309.2±15.0 °C at 760 mmHg, and a flash point of 163.0±17.9 °C . It is mildly soluble in water and soluble in alcohol, ether, chloroform, fixed oils, and dilute acids .

Scientific Research Applications

Peptide Synthesis

Butyl 3-aminobenzoate: is utilized in peptide synthesis as a building block for preparing orthogonally protected pseudopeptide platforms . This application is crucial for the development of peptides with specific biological activities, which can be used in therapeutic treatments or as biochemical tools.

Proteomics Research

In proteomics research, Butyl 3-aminobenzoate serves as a specialty product. It’s used for the modification of proteins and peptides to study their structure, function, and interactions . This helps in understanding the complex biological processes at the molecular level.

VEGFR-2 Inhibition

The compound has shown potential in inhibiting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a significant role in angiogenesis and cancer progression. Screening against various cell lines has identified derivatives of Butyl 3-aminobenzoate as active inhibitors, contributing to cancer research and treatment strategies .

Mechanism of Action

Safety and Hazards

Butyl 3-aminobenzoate should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Butyl 3-aminobenzoate has potential applications in the field of local anesthetics . It is also used in the synthesis of other compounds, indicating its potential for further chemical research .

properties

IUPAC Name

butyl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFJXIVZCGTINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579460
Record name Butyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 3-aminobenzoate

CAS RN

26218-03-1
Record name Butyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does incorporating Butyl 3-aminobenzoate into Polyaniline affect the resulting copolymer's conductivity?

A1: Research indicates that incorporating Butyl 3-aminobenzoate into Polyaniline through copolymerization can influence the electrical conductivity of the resulting material. [, ] The study by Bhavani et al. [] observed that copolymers synthesized with Butyl 3-aminobenzoate displayed lower conductivity compared to copolymers using Ethyl 3-aminobenzoate. This suggests that the size and structure of the alkyl substituent in the aminobenzoate comonomer can impact the charge transport properties within the copolymer.

Q2: What characterization techniques were employed to study the copolymers incorporating Butyl 3-aminobenzoate?

A2: The researchers utilized a variety of techniques to characterize the copolymers containing Butyl 3-aminobenzoate. These include: []

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